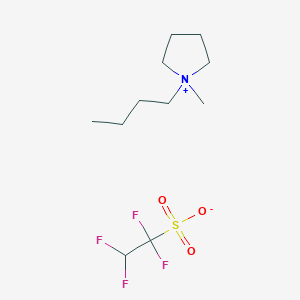

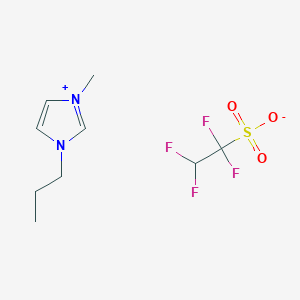

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid . It is used to solve the challenges of ionic liquids in various applications .

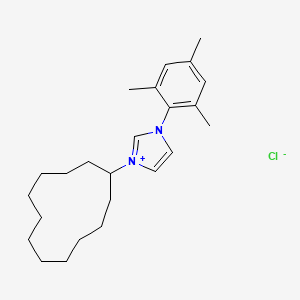

Molecular Structure Analysis

The molecular formula of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is C9H14F4N2O3S . The molecular weight is 306.27 .科学研究应用

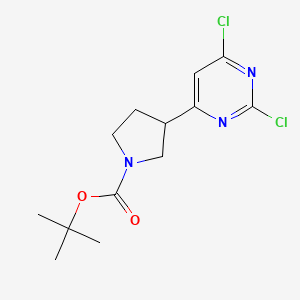

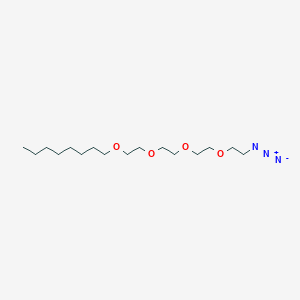

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99% has been used in a variety of scientific research applications, including organic synthesis, materials science, and catalysis. It has been used as a solvent for organic reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers. It has also been used as a catalyst in the synthesis of pharmaceuticals and in the production of biodiesel. In addition, it has been used in the fabrication of nanomaterials, such as graphene and carbon nanotubes.

作用机制

Mode of Action

Ionic liquids in general are known for their ability to dissolve a wide range of organic and inorganic materials, which can be leveraged in various applications .

Result of Action

It’s worth noting that ionic liquids, including this compound, are often used in various applications due to their unique physicochemical properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate. For instance, temperature can affect the viscosity and conductivity of ionic liquids . .

实验室实验的优点和局限性

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99% has several advantages for use in laboratory experiments. It is highly hydrophilic, thermally stable, and non-toxic, making it suitable for use in a variety of chemical reactions. In addition, it is relatively inexpensive and can be easily purified. However, it is not suitable for use in reactions involving strong acids or bases, as it is not stable under these conditions.

未来方向

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99% has potential applications in a wide range of fields, and there are many possible future directions for its use. It could be used as a green solvent in organic synthesis, as a catalyst in the production of biodiesel, or as a component in the fabrication of nanomaterials. In addition, it could be used in the development of new pharmaceuticals, as well as in the production of new materials with improved properties. Finally, it could be used in the development of new methods for the detection and quantification of biological molecules.

合成方法

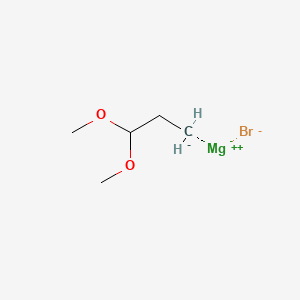

1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99% is produced through the reaction of 1-methyl-3-propylimidazole and 1,1,2,2-tetrafluoroethanesulfonic acid. The imidazole is first reacted with methylmagnesium bromide in ether to form the quaternary ammonium salt, which is then reacted with the TFES anion in methanol. The product is then isolated and purified to yield a pure sample of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99%.

安全和危害

The safety data sheet for 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate indicates that it is not fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, clothing, eye protection, and face protection . If it gets in the eyes, rinse continuously with water for several minutes and remove contact lenses if present and easy to do . Seek medical advice or attention if necessary .

属性

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;1,1,2,2-tetrafluoroethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2H2F4O3S/c1-3-4-9-6-5-8(2)7-9;3-1(4)2(5,6)10(7,8)9/h5-7H,3-4H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKFANTXIPEYKT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)

![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)